2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide
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Description
2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C20H24ClN5O2S and its molecular weight is 433.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research has explored the synthesis of novel heterocyclic compounds, including those with structures similar to 2-{[6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N1-isopropylacetamide, for potential antibacterial applications. A study by Azab, Youssef, and El-Bordany (2013) focused on creating new compounds with a sulfonamido moiety, aiming to utilize them as antibacterial agents. This research underscores the potential of such compounds in contributing to the development of new antibacterial drugs, highlighting the importance of exploring various heterocyclic compounds for medicinal purposes (Azab, Youssef, & El-Bordany, 2013).
Structural Analysis and Layered Formation
Another aspect of scientific research on compounds like 2-{[6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N1-isopropylacetamide involves detailed structural analysis. A study by Avasthi et al. (2002) examined the crystal structure of a related compound, highlighting the absence of intramolecular stacking in the crystalline state and the formation of a layered structure due to intermolecular interactions. This research provides valuable insights into the molecular arrangement and potential interaction mechanisms of such compounds, which could inform their functional properties and applications (Avasthi, Rawat, Sarkhel, & Maulik, 2002).
Anticancer and Anti-Inflammatory Applications
The exploration of pyrazolopyrimidine derivatives for their anticancer and anti-inflammatory properties is another significant area of scientific research. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them for cytotoxic activities against cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation. This study demonstrates the potential therapeutic applications of pyrazolopyrimidine derivatives in cancer treatment and inflammation management, further emphasizing the versatility of these compounds in medicinal chemistry (Rahmouni et al., 2016).
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c1-5-26-18-17(13(4)24-26)23-20(29-11-16(27)22-12(2)3)25(19(18)28)10-14-6-8-15(21)9-7-14/h6-9,12H,5,10-11H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCDAFGPEKBSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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